molecular formula C17H18N2O3S B5879500 N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B5879500
M. Wt: 330.4 g/mol
InChI Key: UTWMKORAHCIUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PPSB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PPSB is a sulfonamide derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cell growth. N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies could explore the mechanism of action of N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide and its potential as a modulator of gene expression. Finally, the development of new formulations of N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide with improved solubility could enhance its therapeutic potential.
Conclusion
In conclusion, N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has shown potential as a therapeutic agent due to its anti-inflammatory, anti-tumor, and antibacterial properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cell growth. Future research on N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide could focus on its potential as a therapeutic agent for various diseases, as well as its mechanism of action and the development of new formulations.

Synthesis Methods

N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide can be synthesized through a multistep reaction process involving the condensation of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with zinc and ammonium chloride. The resulting product is then treated with phenyl isocyanate to yield N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide.

Scientific Research Applications

N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, N-phenyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has been found to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have antibacterial activity against a range of gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-phenyl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)23(21,22)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWMKORAHCIUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-pyrrolidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.